Methyl 7-oxo-1,4-oxazepane-4-carboxylate
Description
Methyl 7-oxo-1,4-oxazepane-4-carboxylate is a seven-membered heterocyclic compound featuring a 1,4-oxazepane ring system. Its structure includes a ketone group at position 7 and a methyl ester moiety at position 3. This compound belongs to the oxazepane carboxylate family, which is notable for its versatility in medicinal chemistry and drug development.
Properties
Molecular Formula |
C7H11NO4 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
methyl 7-oxo-1,4-oxazepane-4-carboxylate |
InChI |
InChI=1S/C7H11NO4/c1-11-7(10)8-3-2-6(9)12-5-4-8/h2-5H2,1H3 |
InChI Key |
DNQSPJNBUQHZAS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCC(=O)OCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-oxo-1,4-oxazepane-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromoacetophenones with nitrobenzenesulfonyl chlorides, followed by catalytic hydrogenation and cyclization. The reaction conditions often include the use of trifluoroacetic acid and triethylsilane to facilitate the cleavage and cyclization processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-oxo-1,4-oxazepane-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to form hydroxyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and amines are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, substituted oxazepanes, and various functionalized derivatives that can be further utilized in synthetic applications.
Scientific Research Applications
Methyl 7-oxo-1,4-oxazepane-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacological agent for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Methyl 7-oxo-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, but its unique structure allows it to interact with multiple biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs of Methyl 7-oxo-1,4-oxazepane-4-carboxylate, emphasizing differences in functional groups, biological activities, and applications:
Key Structural and Functional Differences
Ring System and Functional Groups: The target compound and its tert-butyl analog differ in ester substituents (methyl vs. tert-butyl) and ketone position (C7 vs. C6). DABCO derivatives (e.g., avibactam analogs) incorporate a bicyclic scaffold with a sulfate group, enabling covalent inhibition of β-lactamases. This contrasts with the monocyclic oxazepane system, which lacks intrinsic β-lactamase inhibitory activity .
Biological Activity :
- DABCO-based compounds exhibit potent β-lactamase inhibition, critical for restoring efficacy of β-lactam antibiotics against resistant bacteria. In contrast, oxazepane carboxylates like tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate are primarily used as intermediates in oncology research .
- The 7-oxo group in the target compound may mimic ketone-containing pharmacophores in protease inhibitors, though direct evidence is lacking.
Synthetic Utility: Methyl and tert-butyl esters of oxazepane carboxylates serve as precursors for reductive amination or coupling reactions. For example, tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate was converted into nanomolar-potent leukemia inhibitors via amide coupling .
Q & A
Q. What are the recommended synthetic routes for Methyl 7-oxo-1,4-oxazepane-4-carboxylate, and how can intermediates be optimized?
Methodological Answer: A common approach involves cyclization of precursors containing both ester and amide functionalities. For example, tert-butyl-protected intermediates (e.g., tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate) can be synthesized via ring-opening reactions of epoxides or aziridines, followed by deprotection using acidic conditions (e.g., TFA) to yield the free oxazepane scaffold . Optimization includes:
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve reaction homogeneity.
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation.
- Catalysis : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency.
Q. How can structural characterization of this compound be performed with high confidence?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR : Assign peaks using ¹H-¹³C HSQC and HMBC to resolve overlapping signals from the oxazepane ring and ester group.
- X-ray crystallography : Use SHELX programs for structure refinement. For example, SHELXL resolves challenges in modeling the seven-membered ring’s conformational flexibility .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion integrity (e.g., [M+H]⁺ at m/z 216.0874).
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Column chromatography : Use silica gel with gradient elution (ethyl acetate/hexane, 3:7 to 6:4) to separate polar byproducts.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals due to the compound’s moderate solubility in polar solvents.
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) resolve enantiomeric impurities if chiral centers are present .
Advanced Research Questions
Q. How can regioselective functionalization of the oxazepane ring be achieved, particularly at the 7-oxo position?
Methodological Answer: The 7-oxo group is susceptible to nucleophilic attacks. For fluorination:
- Selectfluor reagent : React under microwave irradiation (120°C, 7 bar) to introduce fluorine at the β-position of the carbonyl, leveraging its electrophilic nature .
- Mechanistic insight : Density functional theory (DFT) calculations predict transition-state geometries to rationalize regioselectivity.
Q. What crystallographic challenges arise in resolving the conformation of this compound, and how are they addressed?
Methodological Answer: The seven-membered ring adopts multiple chair-like conformations, complicating diffraction analysis. Strategies include:
- Low-temperature data collection (100 K) to minimize thermal motion.
- TWINABS in SHELX : Detects and corrects for twinning in crystals .
- Hydrogen bonding analysis : Graph-set notation (as defined by Etter) identifies stabilizing interactions (e.g., N–H···O=C) that lock the ring into a single conformation .
Q. How do hydrogen bonding networks influence the compound’s stability in solid-state formulations?
Methodological Answer: Hydrogen bonding between the oxazepane N–H and ester carbonyl groups enhances thermal stability. Experimental approaches:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
